3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one 3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 37021-14-0
VCID: VC3905594
InChI: InChI=1S/C11H12N2OS/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
SMILES: CCN1C(=O)CN(C1=S)C2=CC=CC=C2
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29 g/mol

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one

CAS No.: 37021-14-0

Cat. No.: VC3905594

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one - 37021-14-0

Specification

CAS No. 37021-14-0
Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
IUPAC Name 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one
Standard InChI InChI=1S/C11H12N2OS/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Standard InChI Key UYPCZQJGNPASBR-UHFFFAOYSA-N
SMILES CCN1C(=O)CN(C1=S)C2=CC=CC=C2
Canonical SMILES CCN1C(=O)CN(C1=S)C2=CC=CC=C2

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Identity

The systematic IUPAC name for this compound is 3-ethyl-1-phenyl-2-sulfanylideneimidazolidin-4-one, reflecting its substitution pattern on the imidazolidinone core. Key identifiers include:

PropertyValueSource
CAS Registry Number37021-14-0
Molecular FormulaC₁₁H₁₂N₂OS
Molecular Weight220.29 g/mol
SMILESCCN1C(=O)CN(C1=S)C2=CC=CC=C2
InChIInChI=1S/C11H12N2OS/c1-2-12-10(14)8-13(11(12)15)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChI KeyUYPCZQJGNPASBR-UHFFFAOYSA-N

The structure comprises a five-membered imidazolidinone ring with a sulfur atom at position 2 (thioxo group), an ethyl substituent at position 3, and a phenyl group at position 1. This arrangement confers distinct electronic and steric properties, influencing its chemical behavior .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

  • Thioxo Group (C=S): Susceptible to oxidation (e.g., to sulfoxides or sulfones) and nucleophilic substitution. For instance, 3-methyl-1-phenyl-2-thioxoimidazolidin-4-one undergoes oxidation with hydrogen peroxide to yield sulfoxide derivatives .

  • Carbonyl Group (C=O): May participate in condensation or reduction reactions. Sodium borohydride (NaBH₄) reduces analogous carbonyls to secondary alcohols .

  • Ethyl and Phenyl Substituents: The ethyl group can undergo dehydrogenation, while the phenyl ring is amenable to electrophilic aromatic substitution (e.g., nitration, sulfonation) .

Research Applications and Biological Relevance

Medicinal Chemistry

Though direct bioactivity data for 3-ethyl-1-phenyl-2-thioxoimidazolidin-4-one are sparse, structurally related compounds exhibit antimicrobial and antiviral properties. For example, 3-(2-hydroxy-1-phenylethyl)-2-thioxoimidazolidin-4-one (CAS 338777-60-9) has been explored for its inhibitory effects on viral proteases . The ethyl and phenyl groups in the target compound may enhance binding affinity to hydrophobic enzyme pockets, warranting further pharmacological screening .

Materials Science

The thioxo group’s electron-withdrawing nature makes this compound a candidate for designing conductive polymers or coordination complexes. Similar imidazolidinones serve as ligands in asymmetric catalysis, leveraging their chiral centers to induce enantioselectivity .

Comparative Analysis with Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-Ethyl-1-phenyl-2-thioxoimidazolidin-4-one37021-14-0C₁₁H₁₂N₂OS220.29Ethyl, phenyl
1-Ethyl-3-methyl-2-thioxoimidazolidin-4-one67990-13-0C₆H₁₀N₂OS158.22Ethyl, methyl
3-Methyl-1-phenyl-2-thioxoimidazolidin-4-one80944-82-7C₁₀H₁₀N₂OS206.27Methyl, phenyl
3-(2-Hydroxy-1-phenylethyl)-2-thioxoimidazolidin-4-one338777-60-9C₁₁H₁₂N₂O₂S236.29Hydroxy-phenylethyl

The ethyl-phenyl substitution in the target compound confers higher molecular weight and lipophilicity compared to methyl-substituted analogs, potentially enhancing its utility in drug delivery systems .

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